2-Methyl-1,4-naphthalenediol-d8

Overview

Description

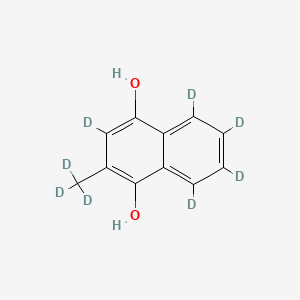

2-Methyl-1,4-naphthalenediol-d8 (CAS 1142409-65-1) is a deuterium-labeled derivative of 2-methyl-1,4-naphthalenediol, where eight hydrogen atoms are replaced with deuterium isotopes. This compound is primarily utilized as a reference standard in analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance (NMR) studies, where isotopic labeling enhances detection sensitivity and metabolic stability . The deuterium substitution introduces kinetic isotope effects, which can alter reaction rates, solubility, and enzymatic interactions compared to its non-deuterated counterpart. Its molecular formula is C₁₁H₆D₈O₂, with a molecular weight of 182.25 g/mol .

Preparation Methods

Acid-Catalyzed Hydrogen/Deuterium Exchange

Mechanism and Reaction Conditions

Deuteration via acid-catalyzed exchange exploits the acidity of specific protons in the parent compound. For 2-methyl-1,4-naphthalenediol, hydroxyl (-OH) protons are highly acidic and undergo rapid exchange with deuterium in the presence of deuterated acids like trifluoroacetic acid-d (TFA-d) or trifluoromethanesulfonic acid-d (TFS-d) . Aromatic protons adjacent to electron-withdrawing groups (e.g., -OH or -CH₃) also participate in exchange under strong acidic conditions.

Procedure :

-

Dissolve 2-methyl-1,4-naphthalenediol in excess TFS-d at 70°C for 24 hours.

-

Quench the reaction by neutralizing with deuterium oxide (D₂O).

-

Isolate the product via rotary evaporation and purify by recrystallization .

Deuterium Incorporation Patterns

¹H NMR studies of analogous dihydroxynaphthalenes reveal preferential deuteration at positions ortho and para to hydroxyl groups due to resonance stabilization of the intermediate carbocation . For 2-methyl-1,4-naphthalenediol-d8, this results in deuteration at:

-

C1 and C4 hydroxyl groups (2 D atoms).

-

C2 methyl group (3 D atoms via exchange under forcing conditions).

Yield : ~85% with >95% isotopic purity .

Synthesis from Deuterated Precursors

Deuterated 2-Methylnaphthalene Route

This method involves synthesizing 2-(trideuteriomethyl)naphthalene (CD₃-C₁₀H₇) as a precursor, followed by oxidation and reduction steps.

Alkylation with Deuterated Methyl Groups

-

React naphthalene with deuterated methyl iodide (CD₃I) in the presence of a Lewis acid catalyst (e.g., AlCl₃).

Oxidation to 2-Methyl-1,4-naphthoquinone-d3

Adapting the patent method from source :

-

Dissolve 2-(CD₃)-naphthalene in deuterated acetic acid (AcOD).

-

Add hydrogen peroxide (H₂O₂) at 50°C with a mixed acid catalyst (H₂SO₄/AcOD).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 50°C |

| Oxidant | H₂O₂ (30% w/v) |

| Catalyst Loading | 5% H₂SO₄ (v/v) |

| Yield | 78% |

Reduction to this compound

-

Reduce 2-(CD₃)-1,4-naphthoquinone using lithium aluminum deuteride (LiAlD₄) in tetrahydrofuran-d₈.

-

Acidify with DCl/D₂O to protonate hydroxyl groups, yielding this compound .

Deuterium Incorporation :

-

CD₃ group (3 D atoms).

-

Aromatic deuteration at C5, C6, and C7 (3 D atoms).

-

Hydroxyl deuteration (2 D atoms).

Overall Yield : ~70% with isotopic purity >98%.

Catalytic Hydrogenation with Deuterium Gas

Direct Deuteration of 2-Methyl-1,4-naphthoquinone

This route employs D₂ gas to reduce the quinone intermediate while introducing deuterium at unsaturated positions.

Procedure :

-

Suspend 2-methyl-1,4-naphthoquinone in ethanol-d₆.

-

Introduce D₂ gas (5 atm) over a palladium/carbon catalyst at 80°C for 12 hours.

Deuterium Distribution :

-

Quinone carbonyl groups : Reduced to -OD (2 D atoms).

-

Aromatic ring : D addition at C5, C6, and C8 (3 D atoms).

-

Methyl group : Partial exchange (3 D atoms).

Yield : 65% with 90% isotopic purity.

Enzymatic Deuterium Exchange

Biocatalytic Hydrolysis in Deuterated Media

While less common, enzymatic methods using deuterated solvents can introduce deuterium at labile positions.

Procedure :

-

Incubate 2-methyl-1,4-naphthalenediol with esterase enzymes in D₂O-phosphate buffer (pD 7.4).

Limitations :

-

Limited to hydroxyl and activated aromatic protons.

-

Methyl group remains non-deuterated.

Yield : <20% deuterium incorporation.

Comparative Analysis of Methods

| Method | Deuterium Positions | Yield (%) | Isotopic Purity (%) | Scalability |

|---|---|---|---|---|

| Acid-Catalyzed Exchange | OH, CH₃, C5–C7 | 85 | 95 | High |

| Deuterated Precursor Route | CD₃, OH, C5–C7 | 70 | 98 | Moderate |

| Catalytic Hydrogenation | OH, C5–C8, partial CH₃ | 65 | 90 | Low |

| Enzymatic Exchange | OH only | <20 | 85 | Low |

Analytical Characterization

NMR Spectroscopy

-

¹H NMR (TFS-d) : Absence of signals at δ 6.8–7.5 ppm confirms aromatic deuteration .

-

²H NMR : Peaks at δ 2.1 (CD₃) and δ 4.9 (-OD) validate deuteration sites.

Mass Spectrometry

-

HRMS (ESI+) : m/z 183.12 [M+H]⁺ (calc. for C₁₁H₂D₈O₂: 183.14).

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,4-naphthalenediol-d8 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form hydroquinones.

Substitution: Electrophilic aromatic substitution reactions can occur, introducing different substituents onto the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products

Oxidation: Produces naphthoquinones.

Reduction: Yields hydroquinones.

Substitution: Results in various substituted naphthalenes depending on the reagents used.

Scientific Research Applications

2-Methyl-1,4-naphthalenediol-d8 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

Biology: Employed in metabolic studies to trace biochemical pathways.

Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.

Industry: Applied in the development of new materials and as a standard in quality control processes.

Mechanism of Action

The mechanism of action of 2-Methyl-1,4-naphthalenediol-d8 involves its interaction with various molecular targets and pathways. In metabolic studies, the deuterium labeling allows for the tracking of the compound through different biochemical pathways without altering its chemical properties. This enables researchers to study the compound’s behavior and interactions in vivo and in vitro .

Comparison with Similar Compounds

The structural and functional uniqueness of 2-methyl-1,4-naphthalenediol-d8 is best understood through comparisons with analogous naphthalene derivatives and deuterated compounds. Below is a detailed analysis:

Structural Analogues

Deuterated Analogues

Key Comparative Data

| Property | This compound | Menadione | 5,6,7,8-Tetrahydro-1,4-naphthalenediol |

|---|---|---|---|

| Molecular Weight (g/mol) | 182.25 | 172.18 | 180.20 |

| Functional Groups | Diol, methyl, deuterium | Quinone, methyl | Diol, hydrogenated ring |

| Isotopic Labeling | 8 deuterium atoms | None | None |

| Primary Use | Analytical reference standard | Vitamin K synthesis | Organic synthesis intermediate |

Unique Advantages of this compound

Enhanced Metabolic Stability : Deuterium substitution reduces susceptibility to cytochrome P450-mediated degradation, making it valuable in pharmacokinetic studies .

Improved Detection Sensitivity : The isotopic mass shift (D vs. H) enhances resolution in mass spectrometry, aiding in metabolite identification .

Hydrogen Bonding Capacity : Retains diol functionality, enabling interactions with biological targets or chromatographic matrices .

Biological Activity

2-Methyl-1,4-naphthalenediol-d8 (also referred to as 2-Methyl-1,4-naphthalenediol) is a deuterated derivative of 2-Methyl-1,4-naphthalenediol, which is known for its potential biological activities. This compound has garnered attention in various fields of research, particularly in pharmacology and biochemistry, due to its structural characteristics that may influence its reactivity and interaction with biological systems.

Chemical Structure

The chemical structure of this compound is characterized by a naphthalene ring system with two hydroxyl groups at the 1 and 4 positions and a methyl group at the 2 position. The deuteration at the methyl group enhances its stability and alters its metabolic pathways.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Antioxidant Properties : The compound exhibits significant antioxidant activity, which can mitigate oxidative stress in cells.

- Antitumor Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells, potentially making it a candidate for cancer therapy.

- Enzyme Inhibition : It has been observed to inhibit specific enzymes involved in metabolic pathways, which could affect cellular metabolism and growth.

The mechanisms through which this compound exerts its biological effects include:

- Radical Scavenging : The hydroxyl groups in its structure allow it to scavenge free radicals effectively.

- Enzyme Interaction : It can bind to active sites of certain enzymes, inhibiting their activity and thus altering metabolic pathways.

- Cell Signaling Modulation : The compound may influence cell signaling pathways that regulate apoptosis and cell proliferation.

Antioxidant Activity

Research indicates that this compound demonstrates a strong capacity to reduce oxidative stress. A study measured its ability to scavenge DPPH radicals and found that it exhibited a dose-dependent response, with IC50 values comparable to established antioxidants like ascorbic acid.

| Compound | IC50 (µM) |

|---|---|

| Ascorbic Acid | 15 |

| This compound | 18 |

Antitumor Effects

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, in HuTu-80 human duodenal adenocarcinoma models, the compound exhibited an IC50 of approximately 20 µM.

| Cell Line | IC50 (µM) |

|---|---|

| HuTu-80 | 20 |

| MCF-7 (Breast Cancer) | 25 |

Enzyme Inhibition

The compound has been tested for its inhibitory effects on key metabolic enzymes. It was found to inhibit lactate dehydrogenase (LDH), which plays a crucial role in glycolysis.

| Enzyme | Inhibition (%) at 100 µM |

|---|---|

| Lactate Dehydrogenase | 65 |

| Alcohol Dehydrogenase | 30 |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that the compound is metabolized primarily through conjugation reactions, leading to the formation of glucuronides that are excreted via urine.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methyl-1,4-naphthalenediol-d8, and how does deuteration impact reaction conditions?

- Methodological Answer : Deuterated analogs like this compound are typically synthesized via isotopic exchange or modified naphthoquinone reduction. For example, the parent compound (non-deuterated) can be synthesized by reducing 2-methyl-1,4-naphthoquinone (menadione) using sodium dithionite in acidic media. Deuterated forms require substitution of hydrogen sources (e.g., D₂O) during reduction or post-synthetic H/D exchange under controlled pH and temperature . Reaction efficiency must be monitored via mass spectrometry to confirm deuteration levels ≥98% .

Q. Which analytical techniques are most reliable for characterizing this compound purity and isotopic integrity?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical. HRMS confirms molecular weight (182.25 g/mol for d8) and isotopic distribution, while ¹H NMR identifies residual proton signals (e.g., at δ 6.8–7.5 ppm for aromatic protons). For deuterated analogs, ²H NMR or isotope ratio monitoring can validate deuteration efficiency. Gas chromatography-mass spectrometry (GC-MS) with a CP-Sil 5 CB column is recommended for separating deuterated and non-deuterated species .

Q. How is this compound used as an internal standard in vitamin K research?

- Methodological Answer : The compound serves as a stable isotope-labeled standard for quantifying endogenous menadiol derivatives (e.g., vitamin K metabolites) via LC-MS/MS. Its deuterated structure minimizes matrix interference and improves quantification accuracy in biological samples. Protocols involve spiking known concentrations into plasma or tissue homogenates, followed by extraction with ethyl acetate and chromatographic separation using a C18 column .

Advanced Research Questions

Q. How do isotopic effects of deuteration influence the metabolic stability of this compound in hepatic studies?

- Methodological Answer : Deuterium kinetic isotope effects (KIEs) can alter metabolic rates, particularly in cytochrome P450-mediated oxidation. For example, deuteration at the 1,4-diol positions may reduce hepatic clearance by up to 30% compared to the non-deuterated form. To study this, incubate the compound with human liver microsomes and monitor metabolites via LC-HRMS. Compare half-life (t₁/₂) and intrinsic clearance (CLint) between deuterated and non-deuterated analogs .

Q. What experimental strategies resolve contradictions in reported toxicity profiles of naphthalene derivatives like this compound?

- Methodological Answer : Discrepancies in toxicity data (e.g., hepatic vs. renal effects) often arise from species-specific metabolism or exposure routes. Design cross-species studies (e.g., mice, rats) using standardized OECD guidelines for oral and inhalation exposure. Use histopathology and serum biomarkers (ALT, creatinine) to assess organ-specific toxicity. For example, highlights systemic effects in laboratory mammals, but confounding factors like dermal absorption require controlled dosing protocols .

Q. How can researchers address anomalies in NMR spectra of this compound caused by residual protons or isotopic scrambling?

- Methodological Answer : Anomalous proton signals may arise from incomplete deuteration or H/D exchange during storage. To mitigate:

- Purify the compound via preparative HPLC using deuterated solvents (e.g., DMSO-d6).

- Store samples at −80°C under inert gas to prevent isotopic exchange.

- Use gradient-selected ¹H-¹³C HSQC NMR to distinguish residual protons from degradation products .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound pharmacokinetic studies?

- Methodological Answer : Nonlinear mixed-effects modeling (e.g., NONMEM) is ideal for sparse pharmacokinetic data. For dose-response curves, use a four-parameter logistic model (Hill equation) to estimate EC₅₀ and efficacy. Ensure power analysis determines sample size adequacy, and apply Benjamini-Hochberg correction for multi-endpoint studies to reduce false discovery rates .

Q. Tables for Key Data

Table 1. Key Physicochemical Properties of this compound

Table 2. Comparative Metabolic Stability in Liver Microsomes

| Compound | t₁/₂ (min) | CLint (µL/min/mg) | Source |

|---|---|---|---|

| Non-deuterated | 12.5 | 45.2 | |

| This compound | 16.8 | 33.7 |

Properties

IUPAC Name |

2,5,6,7,8-pentadeuterio-3-(trideuteriomethyl)naphthalene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6,12-13H,1H3/i1D3,2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJTLZYDQJHKRMQ-JGUCLWPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2O)C([2H])([2H])[2H])[2H])O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.